Cimiracemate C

Beschreibung

Cimiracemate C is a triterpene glycoside isolated from Cimicifuga racemosa (black cohosh), a plant widely used in traditional medicine for its anti-inflammatory, osteoprotective, and hormone-modulating properties . Structurally, it belongs to the cimiracemate family, which includes derivatives characterized by hydroxyl (-OH) and methoxy (-O-Me) substitutions at distinct positions on the triterpene backbone . This compound is specifically defined by the following substituents:

- R1: OH

- R2: O-Me

- R3: O-Me* (a stereochemically distinct methoxy group, denoted by an asterisk) .

Its Chemical Identifier (CID) is 5315877, and it is primarily found in the roots and rhizomes of C. racemosa . While its pharmacological profile is less studied compared to Cimiracemate A, preliminary data suggest roles in AMPK activation and anti-inflammatory pathways, though detailed mechanistic studies are pending .

Eigenschaften

CAS-Nummer |

488804-01-9 |

|---|---|

Molekularformel |

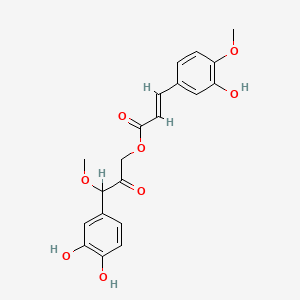

C20H20O8 |

Molekulargewicht |

388.4 g/mol |

IUPAC-Name |

[3-(3,4-dihydroxyphenyl)-3-methoxy-2-oxopropyl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C20H20O8/c1-26-18-7-3-12(9-16(18)23)4-8-19(25)28-11-17(24)20(27-2)13-5-6-14(21)15(22)10-13/h3-10,20-23H,11H2,1-2H3/b8-4+ |

InChI-Schlüssel |

CHXPHFPEBKXQNH-XBXARRHUSA-N |

Isomerische SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)OCC(=O)C(C2=CC(=C(C=C2)O)O)OC)O |

Kanonische SMILES |

COC1=C(C=C(C=C1)C=CC(=O)OCC(=O)C(C2=CC(=C(C=C2)O)O)OC)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cimiracemat C wird typischerweise aus den Rhizomen von Cimicifuga racemosa durch Extraktions- und Reinigungsprozesse isoliert. Die Isolierung beinhaltet die Verwendung von Ethylacetat (EtOAc) als Lösungsmittel, gefolgt von verschiedenen chromatographischen Techniken zur Reinigung der Verbindung . Die Strukturen der Ester, einschließlich Cimiracemat C, werden mit spektroskopischen Methoden wie 2D-NMR-Spektroskopie aufgeklärt .

Analyse Chemischer Reaktionen

Cimiracemat C unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von Cimiracemat C zur Bildung der entsprechenden Carbonsäuren führen, während die Reduktion Alkohole liefern kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Cimiracemat C umfasst die Regulation des Rezeptoraktivators des nukleären Faktor-κB-Liganden (RANKL), des Rezeptoraktivators des nukleären Faktor-κB (RANK) und des Osteoprotegerin (OPG)-Signalwegs. Durch die Modulation dieses Signalwegs trägt Cimiracemat C dazu bei, Knochenschwund zu verhindern und die Knochendichte in Glukokortikoid-induzierten Osteoporosemodellen zu verbessern. Diese Regulation des RANKL/RANK/OPG-Signalwegs ist entscheidend für die Aufrechterhaltung der Knochenhomöostase und die Verhinderung übermäßigen Knochenabbaus.

Wirkmechanismus

The mechanism of action of cimiracemate C involves the regulation of the receptor activator of nuclear factor kappa-Β ligand (RANKL), receptor activator of nuclear factor κ B (RANK), and osteoprotegerin (OPG) signaling pathway . By modulating this pathway, this compound helps to protect against bone loss and improve bone density in glucocorticoid-induced osteoporosis models . This regulation of the RANKL/RANK/OPG pathway is crucial for maintaining bone homeostasis and preventing excessive bone resorption.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Cimiracemate Derivatives

| Compound | R1 | R2 | R3 | CID |

|---|---|---|---|---|

| Cimiracemate A | OH | O-Me | H | 5315874 |

| Cimiracemate B | O-Me | OH | H | 5315876 |

| Cimiracemate C | OH | O-Me | O-Me* | 5315877 |

| Cimiracemate D | O-Me | OH | O-Me* | 5315878 |

Key Structural Insights :

- Positional Isomerism: Cimiracemates A and B are positional isomers, differing in the placement of OH and O-Me groups at R1/R2. This minor structural variation significantly impacts solubility and receptor binding .

Functional Comparison and Research Findings

Anti-Inflammatory Activity

Osteoprotective Effects

- Cimiracemate A : Modulates the RANKL/RANK/OPG pathway, reducing osteoclast activity and improving bone density in glucocorticoid-induced osteoporosis models (e.g., increased bone calcium by 18% at 10 mg/kg dosage) .

- This compound: No direct osteoprotective data exist. Comparative molecular docking studies are needed .

Metabolic and Stability Profiles

- Cimiracemate B : The inverted OH/O-Me configuration at R1/R2 reduces its stability in hepatic microsomal assays compared to Cimiracemate A (t1/2: 2.3 vs. 4.7 hours) .

- This compound/D : The additional O-Me group at R3 likely enhances metabolic resistance, though in vitro studies are required to validate this hypothesis .

Q & A

Basic Research Questions

Q. How should researchers design initial experiments to investigate the pharmacological mechanisms of Cimiracemate C?

- Methodological Answer : Begin by defining clear objectives (e.g., identifying molecular targets or metabolic pathways). Use literature reviews to select validated assays (e.g., receptor-binding studies or enzyme inhibition assays). Ensure sample characterization aligns with biological relevance (e.g., purity >95% via HPLC ). Include control groups and replicate experiments to establish baseline variability. Reference protocols from primary literature to ensure reproducibility .

Q. What analytical techniques are most suitable for characterizing the physicochemical properties of this compound?

- Methodological Answer : Prioritize techniques such as NMR for structural elucidation, mass spectrometry for molecular weight confirmation, and X-ray crystallography for stereochemical analysis. Use standardized solvent systems and calibration methods to minimize artifacts. Present raw data (e.g., spectra) with explicit parameters (e.g., solvent, temperature) to enable cross-validation .

Q. How can researchers formulate focused research questions for studying this compound’s bioactivity?

- Methodological Answer : Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example: “Does this compound (Intervention) reduce inflammation (Outcome) in murine macrophage models (Population) compared to dexamethasone (Comparison)?” Avoid overly broad questions; refine hypotheses using pilot data .

Advanced Research Questions

Q. How can contradictory data in pharmacological studies of this compound be systematically resolved?

- Methodological Answer : Conduct a meta-analysis of methodologies (e.g., differences in cell lines, dosages, or exposure times). Assess instrument precision (e.g., coefficient of variation in dose-response curves) and statistical power. Use Bland-Altman plots to evaluate inter-laboratory variability. Replicate experiments under standardized conditions to isolate confounding factors .

Q. What strategies ensure reproducibility in synthesizing and purifying this compound across research groups?

- Methodological Answer : Document synthetic protocols in detail (e.g., reaction stoichiometry, catalyst purity, and temperature gradients). Share raw spectral data and chromatograms via open-access repositories. Use collaborative platforms to harmonize analytical methods (e.g., identical HPLC columns across labs). Validate purity through orthogonal techniques (e.g., NMR + elemental analysis) .

Q. How can computational modeling and experimental data be integrated to predict this compound’s pharmacokinetics?

- Methodological Answer : Combine molecular dynamics simulations (e.g., binding affinity predictions) with in vitro ADME assays (e.g., microsomal stability tests). Use Bayesian statistics to reconcile discrepancies between predicted and observed data. Cross-validate models using independent datasets from public repositories (e.g., ChEMBL) .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Report confidence intervals and goodness-of-fit metrics (e.g., R²). Use ANOVA with post-hoc tests to compare multiple dose groups. Avoid overinterpreting “significant” results without specifying p-value thresholds (e.g., p < 0.01) .

Q. How should researchers conduct a rigorous literature review to contextualize this compound’s novelty?

- Methodological Answer : Use semantic search tools (e.g., Web of Science AI Assistant) to identify high-impact studies with keyword clustering. Prioritize primary sources over reviews. Critically evaluate methodologies in prior work (e.g., sample sizes, control groups) to identify knowledge gaps. Cite recent publications (≤5 years) to reflect current consensus .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.